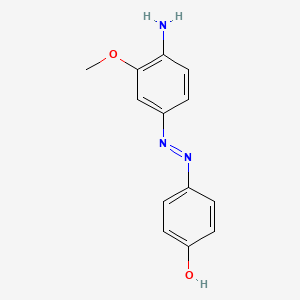

4'-Hydroxy-3-methoxy-4-aminoazobenzene

Description

Context within Azo Compound Research

Azo compounds represent the largest and most versatile class of synthetic dyes. nih.govtsu.edu They are distinguished by the presence of one or more azo groups (-N=N-), which act as a chromophore, the part of a molecule responsible for its color. taylorandfrancis.com Research into azo compounds is extensive and multidisciplinary, covering their synthesis, application in various industries like textiles and printing, and their environmental fate. nih.govresearchgate.net A significant area of academic study focuses on the biodegradation of azo dyes, as their stability can lead to pollution in soil and groundwater. taylorandfrancis.com Many studies investigate the mechanisms by which microorganisms such as bacteria, fungi, and microalgae can break down these compounds, offering eco-friendly remediation techniques. nih.gov The decomposition products of azo dyes are often aromatic amines, which are themselves a subject of intense research. taylorandfrancis.comnih.gov

Significance as a Research Scaffold and Precursor for Advanced Molecular Architectures

The structure of 4'-Hydroxy-3-methoxy-4-aminoazobenzene makes it a valuable scaffold and precursor for designing more complex molecules. The aminoazobenzene core is a well-established building block, while the specific functional groups offer multiple sites for chemical modification.

The 4-hydroxy-3-methoxy phenyl group is a structural motif found in vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a widely available and versatile starting material in chemical synthesis. researchgate.netresearchgate.net Researchers have utilized vanillin and its derivatives to create a variety of compounds, including azo dyes, Schiff bases, and other chemical intermediates. researchgate.netresearchgate.net For instance, vanillin can undergo a diazotization reaction to produce azo derivatives like 4-hydroxy-3-methoxy-5-(phenylazo)benzaldehyde. researchgate.net Similarly, it can be used in condensation reactions with amines to form new azo-azomethine compounds. ekb.eg This highlights the utility of the vanillin-derived portion of this compound as a reactive handle for building larger molecular architectures.

The other half of the molecule, the aminophenyl group, is also a critical component. The amino group can be diazotized and coupled with other aromatic compounds to extend the azo system or introduce new functionalities. The parent compound, 4-aminoazobenzene (B166484), is a well-known chemical intermediate and analytical standard. sigmaaldrich.com Derivatives of aminoazobenzene are explored for their unique properties, such as their potential use as photoswitches, which can change conformation upon exposure to light. beilstein-archives.orgresearchgate.net

The combination of these structural features in one molecule provides a platform for developing novel materials. For example, derivatives of similar scaffolds, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have been synthesized and optimized for specific biological activities. nih.gov The synthesis of the anticancer drug Bosutinib has been achieved starting from 3-methoxy-4-hydroxybenzoic acid, a compound structurally related to the vanillin moiety. mdpi.com

Table 1: Examples of Related Precursors and Derivatives in Research

| Compound Name | Starting Material(s) | Research Application/Significance |

| 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazinyl)benzenesulfonamide | 2-amino-4-chlorobenzene sulfonamide, 4-hydroxy-3-methoxybenzaldehyde (vanillin) | Precursor for azo-azomethine compounds with potential antioxidant and antibacterial activities. ekb.eg |

| 4-hydroxy-3-methoxy-5-(phenylazo)benzaldehyde | Vanillin, Aniline (B41778) | Synthesized as an azo derivative for potential use as an acid-base titration indicator. researchgate.net |

| ortho bromo-methoxy aminoazobenzene derivatives | 4-chloro-2-methoxyaniline | Investigated as photoswitches that undergo photoisomerization with blue-green light. beilstein-archives.orgresearchgate.net |

| 3-Methoxy-4-aminoazobenzene (B1195087) | Not specified | Studied for its ability to induce specific cytochrome P-450 enzymes in liver microsomes. nih.gov |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-hydroxy-3-methoxybenzoate | An intermediate in the synthesis of the protein kinase inhibitor bosutinib. mdpi.com |

Overview of Academic Research Trajectories for Azo Dyes and Analogues

Current academic research on azo dyes and their analogues is following several key trajectories. One of the most prominent areas is the development of "smart" materials, particularly molecular photoswitches. researchgate.net Azobenzene (B91143) and its derivatives can isomerize between their trans and cis forms when irradiated with light of specific wavelengths. This property is being harnessed to control biological processes, create light-activated drugs, and develop new data storage technologies. beilstein-archives.org Research has shown that substitution at the ortho positions of the azobenzene core, often with methoxy (B1213986) groups, can significantly alter the photoswitching properties. beilstein-archives.orgresearchgate.net

Another major research direction is the synthesis of novel azo compounds for use as chemosensors or analytical indicators. The color of many azo dyes is sensitive to environmental factors such as pH, allowing them to be used for detecting specific ions or changes in acidity. researchgate.net

Furthermore, there is ongoing research into the biological activities of azo compounds and their derivatives. While some azo dyes are known to be potentially carcinogenic, others are being investigated for therapeutic applications. taylorandfrancis.comnih.gov The ability of these molecules to interact with biological systems is a complex field of study, with some compounds being designed as enzyme inhibitors or other targeted agents. nih.govnih.gov Finally, the environmental impact of azo dyes remains a critical area of research, with a focus on developing more efficient and sustainable methods for their degradation and removal from industrial effluents. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

91768-46-6 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

4-[(4-amino-3-methoxyphenyl)diazenyl]phenol |

InChI |

InChI=1S/C13H13N3O2/c1-18-13-8-10(4-7-12(13)14)16-15-9-2-5-11(17)6-3-9/h2-8,17H,14H2,1H3 |

InChI Key |

MMPKPUJNDCXQPU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Azo Compounds and Derivatives

The construction of the azo linkage (–N=N–) is central to the synthesis of 4'-Hydroxy-3-methoxy-4-aminoazobenzene. Historically, this has been achieved through several reliable, albeit sometimes limited, methods.

Diazotization and Azo Coupling Reactions

The most traditional and widely employed method for synthesizing azo dyes is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. nih.gov In this electrophilic aromatic substitution, an aryldiazonium salt acts as the electrophile, attacking an activated aromatic ring. nih.gov

For the synthesis of this compound, a plausible pathway involves the diazotization of an appropriate aminophenol derivative, which then couples with a suitable partner. For instance, the diazotization of 2-aminophenol-4-sulfonic acid is a known procedure. njit.edu Similarly, the diazotization of other aminophenols can be achieved. researchgate.net The resulting diazonium salt is then reacted with a coupling agent, such as a phenol (B47542) or an aniline (B41778) derivative. The reaction with phenols is typically carried out under slightly alkaline conditions to enhance the nucleophilicity of the phenol, while coupling with anilines is often performed in weakly acidic media. stackexchange.com

A general representation of this two-step process is as follows:

Diazotization: An aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt solution is then added to a solution of the coupling component (an activated aromatic compound like a phenol or aniline). The position of the coupling is directed by the activating group on the coupling partner. nih.gov

The synthesis of various azo dyes, such as those derived from the coupling of diazotized anilines with phenols, has been extensively documented. google.com

Reduction-Based Synthesis Methodologies

Catalytic hydrogenation is a highly effective method for the reduction of nitro groups. Various catalysts are employed for this transformation, with platinum-based catalysts supported on materials like ferric oxide (Fe3O4@Pt) showing excellent performance in the reduction of nitroaromatics such as 4-nitrophenol (B140041) to 4-aminophenol. nih.govmdpi.com The general reaction involves bubbling hydrogen gas through a solution of the nitro compound in the presence of the catalyst. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. The reduction of 4-nitrophenol is a well-studied model reaction for evaluating the efficacy of various nanocatalysts. nih.govrsc.orgoiccpress.com

| Catalyst | Support | Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|

| Pt Nanoparticles | Co-Al LDH Nanosheets | NaBH₄ | Superior catalytic activity and stability. | mdpi.com |

| Fe₃O₄@Pt | None | NaBH₄ | Synergistic effect between Fe and Pt enhances catalysis. | nih.gov |

| Ag-Pt Alloy | Nanoparticles | BH₄⁻ | High catalytic activity in 4-nitrophenol reduction. | nih.gov |

Specific chemical reducing agents are also widely used for the conversion of nitro groups to amines. Sodium dithionite (B78146) (Na₂S₂O₄) is a common, inexpensive, and effective reagent for this purpose. sciencemadness.org It can selectively reduce nitro groups in the presence of other functional groups. The reduction of various azobenzenes to their corresponding hydrazines using sodium dithionite has been demonstrated, and this method can be adapted for the reduction of nitroazobenzenes to aminoazobenzenes. organic-chemistry.orgresearchgate.netorganic-chemistry.org The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system. organic-chemistry.org Other applications of sodium dithionite include the reduction of nitroanilines in the presence of aldehydes for the one-pot synthesis of benzimidazoles. organic-chemistry.org

| Starting Material | Product | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Substituted Azobenzenes | N,N'-Diarylhydrazines | Azo Reduction | High yields, mild conditions. | organic-chemistry.org |

| Aromatic Nitro Compounds | Anilines | Nitro Reduction | Used to introduce an amino group into a phenolic compound after azo coupling. | sciencemadness.org |

| o-Nitroanilines and Aldehydes | Benzimidazoles | Reductive Cyclization | One-pot synthesis. | organic-chemistry.org |

Reductive Amination Protocols for Related Compounds

Reductive amination is a versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.org While not a direct method for synthesizing the azo bond itself, it is a crucial technique for preparing substituted amine precursors that could then be used in diazotization reactions. For instance, a substituted aminophenol could be synthesized via the reductive amination of a corresponding hydroxy- or methoxy-substituted hydroxybenzaldehyde.

The process involves the initial formation of an imine or a Schiff base, which is then reduced in situ to the desired amine. masterorganicchemistry.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed for the reduction step. wikipedia.org

Direct Amination Strategies

More contemporary approaches to C-N bond formation, such as direct amination reactions, offer alternative pathways for the synthesis of amino-substituted aromatic compounds. While less common for the direct synthesis of the target molecule in its entirety, these methods can be applied to introduce the amino group onto a pre-formed azobenzene (B91143) scaffold. However, direct amination of an azobenzene is often challenging due to the presence of multiple reactive sites.

Green Chemistry Principles in Compound Synthesis

The synthesis of azo compounds, such as this compound, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by using safer substances and improving energy efficiency. sigmaaldrich.com Traditional methods for preparing azo dyes often involve hazardous chemicals and generate significant waste. tandfonline.comskpharmteco.com Modern approaches focus on developing environmentally benign alternatives, including the use of safer solvents, recyclable catalysts, and solvent-free reaction conditions. sigmaaldrich.comrsc.org

A key area of innovation is the replacement of conventional volatile organic solvents with greener alternatives. sigmaaldrich.com Supercritical carbon dioxide (scCO2) is regarded as a green chemical medium due to its low environmental impact, non-flammability, and low toxicity. nih.govresearchgate.net Another strategy involves performing reactions under solvent-free conditions, often facilitated by grinding the reactants together at room temperature. rsc.orgresearchgate.net This method, sometimes called grindstone chemistry, can overcome drawbacks like the need for low temperatures, the use of toxic solvents, and long reaction times. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less wasteful than stoichiometric reactions. sigmaaldrich.comacs.org For azo dye synthesis, solid acid catalysts such as nano silica-supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid-functionalized magnetic nanoparticles have been developed. tandfonline.comrsc.org These catalysts are often reusable, non-corrosive, and can facilitate reactions in solvent-free media, thus avoiding the use of toxic liquid acids. tandfonline.comlmaleidykla.lt Furthermore, enzymatic catalysis, using enzymes like laccase, presents a mild and selective method for the oxidative coupling of aromatic amines to form azo compounds. nih.gov The direct oxidation of anilines using air as the terminal oxidant, catalyzed by materials like mesoporous manganese oxide, also represents a green and atom-economical approach. nih.gov

These green methodologies align with core principles like waste prevention and maximizing atom economy, which seeks to incorporate the maximum amount of reactant materials into the final product. sigmaaldrich.comacs.org By avoiding unnecessary derivatization steps and using catalytic rather than stoichiometric reagents, these modern synthetic routes significantly reduce their environmental footprint. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of azo dyes, including this compound, is typically achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner, such as a phenol or another aniline. nih.govslideshare.net The efficiency and yield of this process are highly sensitive to several reaction parameters that must be carefully optimized.

Temperature: The diazotization step, where a primary aromatic amine reacts with nitrous acid to form a diazonium salt, is critically temperature-dependent. organic-chemistry.org This reaction is almost universally carried out at low temperatures, typically between 0 and 5 °C. nih.govrsc.orgekb.eg Maintaining this low temperature is crucial because most diazonium salts are unstable at higher temperatures and can decompose, leading to unwanted side products and reduced yields. nih.govekb.eg

pH and Acid Concentration: The formation of the diazotizing reagent, nitrous acid, requires a strongly acidic medium, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. organic-chemistry.org However, the subsequent coupling reaction's optimal pH depends on the nature of the coupling component. libretexts.org When coupling with a phenol, the reaction is typically performed in a slightly alkaline solution (pH 8-10). rsc.org This condition facilitates the formation of the more reactive phenoxide ion, which is a better nucleophile for the electrophilic diazonium salt. libretexts.org In contrast, coupling with an aromatic amine is usually carried out under slightly acidic conditions.

Reaction Time and Stirring: The reaction time must be sufficient to allow for the complete formation of the diazonium salt and its subsequent coupling. rsc.org Continuous and vigorous stirring is essential, especially during the addition of reagents, to ensure homogeneity and maximize contact between reactants. rsc.orgekb.eg

Catalysts and Medium: As mentioned in the green chemistry section, the choice of catalyst and reaction medium can significantly impact yield and reaction conditions. The use of solid acid catalysts can stabilize the diazonium salt, sometimes allowing the reaction to be performed at room temperature instead of 0-5 °C. tandfonline.comrsc.org This simplifies the procedure and avoids the energy costs associated with maintaining low temperatures.

By carefully controlling these parameters, chemists can maximize the yield of the desired azo product while minimizing the formation of byproducts. icm.edu.pl

| Parameter | Typical Condition | Rationale and Effect on Yield |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt, which would lower the yield. nih.govekb.eg |

| Coupling pH (with Phenols) | Slightly Alkaline (e.g., pH 8-10) | Promotes the formation of the highly reactive phenoxide ion, enhancing coupling efficiency and yield. rsc.org |

| Coupling pH (with Amines) | Slightly Acidic | Maintains the amine as a free base for coupling while preventing side reactions. |

| Catalyst | Solid acid catalysts (e.g., nano BF₃·SiO₂) | Can stabilize diazonium salts, allowing for reactions at room temperature and often leading to higher yields and easier product isolation. tandfonline.comrsc.org |

| Solvent | Solvent-free (grinding) or green solvents (e.g., water, scCO₂) | Reduces environmental impact and can simplify workup, potentially improving isolated yield. rsc.orgresearchgate.net |

Design and Synthesis of Derivatives for Structure-Activity Studies

The molecular framework of this compound serves as a valuable scaffold for creating derivatives to investigate structure-activity relationships (SAR). nih.gov By systematically altering the functional groups on the aromatic rings, researchers can tune the compound's properties for various applications, including as potential therapeutic agents or advanced materials. nih.govnih.gov Azo compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. nih.govnih.gov

The synthesis of derivatives generally follows the established diazotization and coupling reaction sequence. rsc.orgnih.gov Modifications can be introduced by using substituted starting materials—either substituted anilines for the diazotization step or substituted phenols and anilines as coupling components. nih.govnih.gov

Common strategies for derivatization include:

Substitution on the Aromatic Rings: Introducing various electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the electronic properties, and consequently, the biological activity of the molecule. nih.gov For example, studies on other azo dyes have shown that incorporating heterocyclic moieties like thiazole, pyrazole, or 1,3,4-thiadiazole (B1197879) can enhance the compound's antimicrobial or anticancer activities. rsc.orgnih.gov

Modification of the Amino Group: The primary amino group (-NH₂) is a key site for derivatization. It can be converted into various amides, sulfonamides, or Schiff bases, which can lead to compounds with new or improved biological profiles. nih.gov

Modification of the Hydroxyl and Methoxy (B1213986) Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenolic ring can be modified through etherification, esterification, or demethylation. These changes can impact the molecule's solubility, hydrogen bonding capability, and interactions with biological targets. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within azobenzene (B91143) compounds. The absorption spectra are dominated by two characteristic bands: a high-intensity π→π* transition typically in the UV region and a lower-intensity n→π* transition in the visible region. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic rings.

Determination of Electronic Absorption Maxima and Spectral Profiles

The electronic absorption maxima (λmax) for 4'-Hydroxy-3-methoxy-4-aminoazobenzene would be determined by recording its spectrum in a non-polar solvent like cyclohexane. For comparison, aminoazobenzene itself displays absorption maxima that are influenced by solvent polarity. researchgate.netscispace.com The introduction of an electron-donating amino group and electron-donating methoxy (B1213986) and hydroxy groups is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted azobenzene. For instance, the UV-Vis spectrum of 4-amino-4'-(dimethylamino)azobenzene shows a λmax in the visible region. nist.gov Similarly, ortho-bromo-methoxy aminoazobenzene derivatives show absorption maxima around 426 nm in dichloromethane. researchgate.net Based on these related structures, the π→π* transition for this compound would likely be observed between 350-450 nm.

Investigation of pH-Dependent Spectral Changes (Acidochromism)

Acidochromism refers to the change in color and spectral properties of a compound with varying pH. Azobenzenes, containing basic nitrogen atoms in the azo linkage and an amino group, are known to exhibit significant acidochromism. rsc.org Upon protonation, typically under acidic conditions, the absorption spectrum shifts dramatically. This is due to the formation of an azonium ion, which alters the electronic structure of the chromophore. acs.orgnih.gov

For this compound, the azo bridge and the amino group are potential sites of protonation. Spectrophotometric titrations would reveal the pKa values associated with these protonation events. In acidic solutions, a significant bathochromic shift is expected, with the appearance of a new band at a longer wavelength corresponding to the protonated species. acs.orgrsc.org For example, protonated 4-aminoazobenzene (B166484) (NH2ABH+) shows a peak photoisomerization yield at 525 nm, which is red-shifted from the neutral molecule. acs.org The presence of the hydroxyl group could also lead to deprotonation under basic conditions, causing a hypsochromic (blue) shift.

Analysis of Solvatochromic Effects

Solvatochromism is the reversible change in the absorption or emission spectrum of a compound when dissolved in different solvents of varying polarity. wikipedia.org This effect provides insight into the difference in stabilization of the ground and excited states by the solvent. The study of aminoazobenzene dyes in various solvents shows that the absorption maxima are sensitive to solvent properties like polarity/polarizability and hydrogen bonding capabilities. researchgate.netscispace.comsciencepublishinggroup.com

The table below illustrates typical solvents used for solvatochromism studies and their polarity parameters, which would be relevant for characterizing this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Polarity Index |

| Cyclohexane | 2.02 | 0 | 0.2 |

| Toluene | 2.38 | 0.36 | 2.4 |

| Dichloromethane | 8.93 | 1.60 | 3.1 |

| Acetone | 20.7 | 2.88 | 5.1 |

| Ethanol | 24.5 | 1.69 | 5.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 7.2 |

Photophysical Studies in Different States

The key photophysical process in azobenzenes is the reversible trans-cis photoisomerization. rsc.org Irradiation with UV or visible light corresponding to the π→π* or n→π* absorption band of the stable trans isomer populates an excited state from which it converts to the metastable cis isomer. This process is often accompanied by changes in fluorescence. rsc.orgresearchgate.net The cis isomer can then revert to the trans form either thermally or by irradiation at a different wavelength (e.g., corresponding to the n→π* band of the cis isomer). The presence of substituents, such as the hydroxy, methoxy, and amino groups in the target molecule, can significantly influence the isomerization mechanism and the lifetimes of the excited states. rsc.orgresearchgate.net Studies in different states (e.g., solution, solid, polymer matrix) would reveal how environmental constraints affect the isomerization dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would confirm its structure by showing the characteristic chemical shifts and coupling patterns of the protons. While a specific spectrum for this compound is not available, predictions can be made based on data for analogous structures. rsc.orgrsc.orgmodgraph.co.uk

The expected signals in a ¹H NMR spectrum would include:

A singlet for the three methoxy (–OCH₃) protons, likely appearing around 3.8-4.0 ppm.

A broad singlet for the two amino (–NH₂) protons; its chemical shift would be concentration and solvent-dependent.

A singlet for the hydroxyl (–OH) proton, also broad and with a variable chemical shift.

A series of signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern would lead to a complex but predictable set of doublets and doublets of doublets. For example, para-substituted rings often show a characteristic two-doublet pattern. youtube.com

The table below provides hypothetical ¹H NMR data based on known substituent effects on benzene (B151609) rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| –OCH₃ | ~3.9 | Singlet | N/A |

| –NH₂ | Variable (e.g., ~4.5-5.5) | Broad Singlet | N/A |

| –OH | Variable (e.g., ~5.0-6.0) | Broad Singlet | N/A |

| Aromatic Protons | ~6.7 - 7.9 | Multiplet (Doublets, Triplets) | ~2-9 |

High-Performance Liquid Chromatography (HPLC)

Purity Assessment and Quantitative Analysis

The purity of "this compound" is a critical parameter that influences its chemical and biological activity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound. A reversed-phase HPLC method can be developed to separate the target compound from any impurities arising from synthesis or degradation. nih.gov The method's effectiveness relies on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Quantitative analysis, the determination of the exact amount of the compound, can be achieved using UV-Visible spectrophotometry. zenodo.orgufrgs.br This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. zenodo.orgiajps.com A solution of "this compound" in a suitable solvent, such as methanol (B129727) or ethanol, would be prepared and its absorbance measured at its wavelength of maximum absorption (λmax). ufrgs.br The λmax is a characteristic value for the compound, determined by scanning the absorbance over a range of wavelengths. iajps.com By comparing the absorbance of a sample solution to a calibration curve prepared from standards of known concentration, the quantity of the compound in the sample can be accurately determined. pnrjournal.com

Table 1: Hypothetical HPLC Method Parameters and Purity Data

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 9.35 min |

| Purity (by area %) | 98.5% |

This table presents hypothetical data based on typical HPLC analysis of similar aromatic compounds. nih.gov

Table 2: Hypothetical Quantitative Analysis Data using UV-Vis Spectrophotometry

| Parameter | Value |

| Solvent | Methanol |

| λmax | 420 nm |

| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |

| Linearity Range | 1 - 20 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

This table presents hypothetical data based on typical UV-Vis spectrophotometric analysis of azo dyes.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of "this compound" by providing information about its molecular weight and fragmentation pattern. uni-saarland.de In a typical mass spectrometer, the compound is first ionized, and then the resulting ions are separated based on their mass-to-charge ratio (m/z).

When subjected to ionization techniques like Electrospray Ionization (ESI), the molecule is expected to form a protonated molecular ion [M+H]⁺. Subsequent fragmentation of this ion within the mass spectrometer provides structural information. A proposed fragmentation pathway for "this compound" would likely involve cleavage of the azo bond (N=N), which is a characteristic fragmentation for this class of compounds. Other significant fragment ions could arise from the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or a methyl radical (•CH₃) from the methoxy group. libretexts.org Analysis of the fragmentation pattern allows for the confirmation of the compound's structure. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 244.11 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 226.10 | Loss of a water molecule |

| [M+H - CH₃]⁺ | 229.09 | Loss of a methyl radical |

| [C₇H₈NO]⁺ | 122.06 | Fragment from cleavage of the N=N bond |

| [C₆H₆NO]⁺ | 108.04 | Further fragmentation of the amine-containing ring |

This table presents predicted m/z values based on the chemical formula and common fragmentation patterns of similar compounds.

Chromatographic Separation Techniques for Metabolites and Degradation Products

Understanding the metabolic fate and degradation of "this compound" is essential for assessing its biological and environmental impact. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the separation, identification, and quantification of its metabolites and degradation products. researchgate.netnih.gov

Metabolism of azo compounds in the body often involves reduction of the azo bond, leading to the formation of aromatic amines. Other metabolic transformations can include hydroxylation, N-acetylation, and conjugation with glucuronic acid or sulfate. nih.gov Similarly, environmental degradation, for instance through photolysis or microbial action, can lead to a variety of breakdown products.

A robust LC-MS/MS method would typically employ a reversed-phase column to separate the various components based on their polarity. The eluting compounds are then ionized and detected by the mass spectrometer. By operating the mass spectrometer in selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions for the parent compound and its expected metabolites can be monitored, providing high specificity and quantitative accuracy. researchgate.net

Table 4: Hypothetical Chromatographic and Mass Spectrometric Data for Potential Metabolites and Degradation Products

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 10.2 | 244.1 | 122.1 |

| Aniline (B41778) | 3.5 | 94.1 | 77.1 |

| 4-Amino-2-methoxyphenol | 4.8 | 140.1 | 125.1 |

| N-Acetyl-4'-Hydroxy-3-methoxy-4-aminoazobenzene | 11.5 | 286.1 | 122.1 |

| This compound glucuronide | 8.1 | 420.1 | 244.1 |

This table presents hypothetical data for the analysis of potential metabolites and degradation products by LC-MS/MS, based on common metabolic pathways for azo dyes.

Mechanistic Investigations and Reaction Pathways

Isomerization Mechanisms of Azobenzene (B91143) Derivatives

The isomerization of azobenzene compounds, the reversible transformation between their trans (E) and cis (Z) geometric isomers, is the foundation of their function as molecular switches. This process can be triggered by heat (thermal isomerization) or light (photoisomerization). The specific substituents on the azobenzene core, such as the amino, methoxy (B1213986), and hydroxy groups in 4'-Hydroxy-3-methoxy-4-aminoazobenzene, significantly influence the kinetics and preferred pathways of these reactions.

Photoisomerization Processes (E/Z Isomerization)

Irradiation with light of a suitable wavelength can induce the transformation between the E (trans) and Z (cis) isomers. Typically, UV light promotes the trans-to-cis isomerization, while visible light can drive the reverse reaction. acs.orgnih.gov The presence of push-pull substituents, as in this compound, can red-shift the absorption bands, allowing for isomerization with visible light. acs.orgnih.gov This tuning of spectral properties is a key goal in the design of molecular switches for biological and technological applications. acs.orgnih.govresearchgate.net The efficiency of photoisomerization depends on the interplay between the excited states and the chosen isomerization pathway, which can involve rotation or a hybrid torsion-bending motion. acs.orgnih.gov

Role of Intramolecular Hydrogen Bonding in Isomerization Dynamics

Hydrogen bonding can significantly impact isomerization dynamics. nih.gov For hydroxyazobenzenes, the hydroxyl group can act as a hydrogen bond donor, either intramolecularly to an azo nitrogen or intermolecularly to a solvent molecule. researchgate.netnih.gov Intermolecular hydrogen bonding with protic solvents is known to accelerate thermal cis-to-trans isomerization by promoting a hydrazone-like tautomer, which features a single N-N bond with a lower rotational barrier. nih.goved.gov While the 4'-hydroxy group in this compound is not positioned for intramolecular hydrogen bonding with the azo bridge, it can readily form intermolecular hydrogen bonds with its environment, making its isomerization rate highly sensitive to the presence of hydrogen-bond-donating species. acs.orgnih.gov

Metabolic Activation Mechanisms (Enzymatic and Chemical)

Aminoazo dyes are a class of compounds known for their potential carcinogenicity, which often requires metabolic activation to exert their toxic effects. This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.govmdpi.comnih.govmdpi.com The parent compound, 3-methoxy-4-aminoazobenzene (B1195087) (3-MeO-AAB), is a known procarcinogen whose mutagenic activation is catalyzed by CYP enzymes. nih.govnih.gov

The metabolic activation of this compound is understood as part of the broader metabolism of 3-MeO-AAB. The initial steps for many aminoazo dyes involve N-hydroxylation and N-demethylation (for N-alkylated amines). nih.govnih.gov For primary amines like 3-MeO-AAB, key activation pathways include:

Ring Hydroxylation: CYP enzymes catalyze the addition of hydroxyl groups to the aromatic rings. The formation of this compound is a result of such a C-hydroxylation reaction on the parent 3-MeO-AAB. This is often considered a detoxification step, but hydroxylated metabolites can undergo further reactions.

N-Hydroxylation: A critical activation step is the hydroxylation of the amino group to form an N-hydroxyarylamine. aacrjournals.org This metabolite is often more reactive and can be further converted to a highly reactive nitrenium ion that can bind to DNA, initiating carcinogenesis. Studies on related compounds show a strong correlation between the rate of N-hydroxylation and carcinogenic activity. nih.gov

The activation of 3-MeO-AAB is uniquely catalyzed by CYP isozymes that are induced by phenobarbital, distinguishing it from other aromatic amines. nih.gov Specifically, the mouse renal cytochrome P450 CYP4B1 has been identified as a major enzyme in the mutagenic activation of 3-MeO-AAB. nih.gov Following N-hydroxylation, the resulting metabolite can undergo conjugation (e.g., with sulfuric acid or glucuronic acid), which can either lead to detoxification and excretion or, in some cases, form an even more reactive species.

N-Hydroxylation Processes of Aminoazobenzenes

N-hydroxylation is a critical oxidative reaction in the metabolism of primary and secondary arylamines, including aminoazobenzene compounds. This process, facilitated by enzymes, involves the insertion of a hydroxyl group onto the nitrogen atom of the amino functional group. nih.govwikipedia.org It is often the initial and rate-limiting step in the metabolic activation of these compounds. The hydroxylation converts lipophilic molecules into more water-soluble products, which is a common detoxification strategy; however, the resulting N-hydroxy metabolites can be unstable and may be converted into highly reactive electrophiles that can bind to cellular macromolecules. wikipedia.org

The mechanism for N-hydroxylation of primary and secondary amines by cytochrome P450 enzymes is proposed to be a hydrogen abstraction and rebound mechanism, which is favored over a direct oxygen transfer. nih.gov Studies on related carcinogenic aminoazo dyes, such as 3'-methyl-N,N-dimethyl-4-aminoazobenzene (3'-Me-DAB) and 3'-methyl-N-methyl-4-aminoazobenzene (3'-Me-MAB), have shown that N-hydroxylation activity is significantly high in liver microsomes where specific cytochrome P450 isozymes are present. nih.gov In particular, research points to the involvement of cytochrome P-448, a member of the CYP1A family, in this metabolic process. nih.gov

Enzymatic Catalysis in Transformation Pathways

The transformation of aminoazobenzenes is predominantly governed by enzymatic catalysis. A host of enzymes, primarily located in the liver, facilitate these reactions, which are broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism. youtube.com Phase I reactions, such as the aforementioned N-hydroxylation, introduce or expose functional groups, while Phase II reactions attach endogenous molecules to these groups to increase water solubility and promote excretion. slideshare.netuomustansiriyah.edu.iq

The cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including drugs and carcinogens. nih.govmdpi.com These membrane-bound hemoproteins are found in high concentrations in the liver. nih.gov

Several CYP isoforms are involved in the metabolism of aminoazo compounds. Specifically, CYP1A2 is known to play a significant role in the bioactivation of aromatic and heterocyclic amines. nih.govsemanticscholar.org Research using inducers has demonstrated that the CYP1A subfamily is heavily involved in the N-hydroxylation of aminoazo dyes. nih.gov CYP3A4, the most abundant CYP enzyme in the human liver, is responsible for the metabolism of over 30% of clinical drugs and also contributes to the oxidation of a wide range of substrates. nih.gov The general catalytic cycle of CYPs involves the binding of the substrate to the enzyme's heme-iron center, followed by electron transfer and the activation of molecular oxygen, culminating in the transfer of an oxygen atom to the substrate. nih.gov

Table 1: Key Cytochrome P450 Isozymes in Aminoazobenzene Metabolism

| Enzyme | Family | Known Role in Aminoazobenzene Metabolism | Typical Substrates/Functions |

| CYP1A2 | CYP1 | N-hydroxylation of aromatic amines. nih.govnih.gov | Aromatic and heterocyclic amines, caffeine, phenacetin. semanticscholar.org |

| CYP3A4 | CYP3 | Broad substrate specificity, potential involvement in oxidation. nih.gov | Metabolizes over 30% of clinical drugs. nih.gov |

Amino acid conjugation is a Phase II metabolic pathway where a xenobiotic is linked to an amino acid, such as glycine or glutamine. uomustansiriyah.edu.iq This process typically involves compounds containing a carboxylic acid moiety.

Aminoacyl-tRNA synthetases are enzymes responsible for attaching the correct amino acid onto its corresponding transfer RNA (tRNA) during protein synthesis, a process also known as tRNA "charging". wikipedia.orgyoutube.com For instance, seryl-tRNA synthetase ensures the specific attachment of serine to its cognate tRNA. nih.gov These enzymes exhibit high fidelity to maintain the accuracy of genetic code translation. rcsb.org While amino acid conjugation is a recognized biotransformation pathway for certain xenobiotics, a direct role for seryl-tRNA synthetase in the conjugation and metabolism of aminoazobenzenes like this compound has not been established in the scientific literature. The primary and well-documented function of this enzyme system relates to protein biosynthesis. wikipedia.orgnih.gov

Conjugation Reactions (e.g., Glucuronidation, Acetylation)

Conjugation reactions represent the quintessential Phase II metabolic pathways, serving to detoxify and increase the polarity of xenobiotics or their Phase I metabolites, thereby facilitating their elimination from the body. slideshare.netuomus.edu.iq For this compound, the primary sites for conjugation are the hydroxyl and amino functional groups.

Glucuronidation : This is one of the most important and common conjugation reactions. pharmacy180.com It involves the enzymatic transfer of a glucuronyl group from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. pharmacy180.com The reaction is catalyzed by UDP-glucuronyltransferases (UGTs). The phenolic hydroxyl group of this compound is a prime substrate for forming an O-glucuronide, while the amino group can potentially form an N-glucuronide. uomustansiriyah.edu.iq The resulting glucuronide conjugates are significantly more water-soluble and are readily excreted in urine or bile. pharmacy180.com

Acetylation : This pathway is a major route for the metabolism of compounds containing a primary amino group. The reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA), a reaction catalyzed by N-acetyltransferase (NAT) enzymes. The 4-amino group of the target compound is susceptible to N-acetylation, which generally leads to a less polar metabolite but can also influence its biological activity.

Table 2: Major Conjugation Reactions for Aminoazobenzene Metabolism

| Reaction | Enzyme Family | Endogenous Substrate | Target Functional Group | Resulting Conjugate |

| Glucuronidation | UDP-Glucuronyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Hydroxyl (-OH), Amino (-NH2) | O- and N-glucuronides |

| Acetylation | N-Acetyltransferases (NATs) | Acetyl-coenzyme A (Acetyl-CoA) | Amino (-NH2) | N-acetylated metabolite |

Azo Bond Cleavage Mechanisms

A defining metabolic pathway for all azo compounds is the cleavage of the nitrogen-nitrogen double bond (N=N). This reaction breaks the molecule into smaller aromatic amine constituents and is a critical step that can lead to either detoxification or the formation of potentially toxic products. nih.gov

Reductive Cleavage under Anaerobic or Reducing Conditions

The azo linkage is susceptible to reductive cleavage, a process that requires a source of reducing equivalents (electrons) and typically occurs in environments with low oxygen tension. nih.gov This reaction is prominently carried out by the anaerobic bacteria of the gastrointestinal tract, but can also occur in the liver. nih.govresearchgate.net The cleavage of the azo bond in this compound would result in the formation of two separate aromatic amines: 4-aminophenol and 3-methoxy-1,4-phenylenediamine.

This reduction can be catalyzed by enzymes known as azoreductases, which are found in a wide variety of microorganisms and in mammalian tissues. nih.govnih.gov These enzymes often utilize reduced flavin nucleotides (such as FADH2 or FMNH2) as cofactors to transfer electrons to the azo bond. The process can be a key part of anaerobic respiration for some bacteria. nih.gov In addition to enzymatic reactions, azo bond reduction can also occur through purely chemical means, for example, by reducing agents such as sulfide, which may be present in anaerobic bioreactors or sediments. While this reductive cleavage is often a detoxification step that decolorizes the azo compound, the resulting aromatic amines can be subject to further metabolic activation (e.g., N-hydroxylation) into carcinogenic species. nih.gov

Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical, Peroxidases)

The oxidative degradation of this compound is a critical area of study, particularly in the context of its environmental fate and metabolism. The molecule possesses several sites susceptible to oxidative attack, including the electron-rich aromatic rings, the amino group, and the azo linkage. The primary oxidative species of environmental and biological relevance are the hydroxyl radical (•OH) and peroxidase enzymes.

Hydroxyl Radical Oxidation:

The hydroxyl radical is a highly reactive and non-selective oxidizing agent that can initiate the degradation of this compound through several pathways. The presence of multiple electron-donating groups (amino, hydroxyl, and methoxy) activates the aromatic rings, making them susceptible to electrophilic attack by the hydroxyl radical.

The probable sites of •OH attack are the ortho and para positions relative to the activating groups. For the aniline (B41778) ring, the hydroxyl radical is likely to attack the positions ortho to the amino group. On the other phenol (B47542) ring, the hydroxyl and methoxy groups direct the attack to the ortho and para positions. Given the high reactivity of the hydroxyl radical, a mixture of hydroxylated products is expected. nih.gov

Another significant pathway for degradation initiated by hydroxyl radicals is the abstraction of a hydrogen atom from the amino group, leading to the formation of a nitrogen-centered radical. This radical can then undergo further reactions, including coupling or further oxidation.

Peroxidase-Catalyzed Degradation:

Peroxidases, a class of enzymes that catalyze the oxidation of a wide range of substrates, can also mediate the degradation of this compound. The mechanism of peroxidase-catalyzed oxidation of aromatic amines typically involves the formation of a nitrogen-centered cation radical. nih.govnih.gov In the case of this compound, the enzyme would abstract an electron from the nitrogen atom of the amino group.

This initial oxidation step is followed by a series of reactions that can lead to the cleavage of the azo bond. The resulting cation radical is susceptible to nucleophilic attack, which can ultimately break the N=N double bond, leading to the formation of smaller aromatic compounds. nih.gov The specific products of this degradation pathway will depend on the reaction conditions and the specific type of peroxidase involved.

The following table summarizes the potential oxidative degradation pathways for this compound.

| Oxidizing Agent | Primary Mechanism | Probable Intermediate Species | Potential Outcomes |

| Hydroxyl Radical (•OH) | Electrophilic addition to aromatic rings | Hydroxylated radical adducts | Ring hydroxylation, potential for ring opening |

| Hydrogen abstraction from amino group | Nitrogen-centered radical | Formation of dimeric products, further oxidation | |

| Peroxidases | One-electron oxidation of the amino group | Nitrogen-centered cation radical | Azo bond cleavage, formation of smaller aromatic amines and phenols |

Electrochemical Reduction Behavior

The electrochemical reduction of this compound is characterized by the transformation of the azo group (–N=N–), which is the primary electroactive center in the molecule. The reduction process is influenced by the molecular structure, including the presence of substituents on the aromatic rings, and the experimental conditions such as pH.

The electrochemical reduction of azobenzene and its derivatives generally proceeds through a two-step, two-electron process. The first step involves the transfer of an electron to the azo group, forming a radical anion. This is a reversible process and is followed by the transfer of a second electron to form a dianion.

The stability of these intermediates is influenced by the solvent and the presence of proton donors. In aprotic media, the radical anion and dianion can be relatively stable. However, in protic media, the dianion is readily protonated to form a hydrazo derivative.

R-N=N-R' + 2e⁻ + 2H⁺ → R-NH-NH-R'

The specific electron transfer pathway for this compound will follow this general scheme, with the substituents influencing the precise reduction potential.

The electronic properties of the substituents on the aromatic rings have a significant impact on the reduction potential of the azo group. Electron-donating groups, such as the amino (–NH₂), hydroxyl (–OH), and methoxy (–OCH₃) groups present in this compound, increase the electron density on the azo linkage. mdpi.com

This increased electron density makes the addition of an electron to the azo group more difficult, resulting in a shift of the reduction potential to more negative values compared to unsubstituted azobenzene. researchgate.netuit.no Conversely, electron-withdrawing groups would make the reduction easier, shifting the potential to more positive values.

The cumulative effect of the three electron-donating groups in this compound is a significant negative shift in its reduction potential. The magnitude of this shift is related to the nature and position of the substituents. A quantitative prediction of the reduction potential can be approached through structure-activity relationship models that consider the electronic parameters of the substituents. researchgate.net

The following table provides a qualitative comparison of the expected reduction potentials for azobenzene and its substituted derivatives.

| Compound | Substituents | Expected Relative Reduction Potential |

| Azobenzene | None | Baseline |

| 4-Aminoazobenzene (B166484) | One electron-donating group | More negative than azobenzene |

| 4'-Hydroxyazobenzene | One electron-donating group | More negative than azobenzene |

| This compound | Three electron-donating groups | Significantly more negative than monosubstituted derivatives |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 4'-Hydroxy-3-methoxy-4-aminoazobenzene. nih.gov DFT calculations allow for the accurate prediction of various molecular characteristics, providing a theoretical framework that complements experimental findings. scispace.comrsc.org These calculations are typically performed using specific functionals, such as B3LYP, combined with various basis sets like 6-31G or 6-311++G(d,p), to model the molecule's behavior. nih.govnih.govnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For azobenzene (B91143) derivatives, a primary focus of conformational analysis is the study of the (E) (trans) and (Z) (cis) isomers.

DFT calculations on related compounds, such as 4-hydroxyazobenzene, have shown that the trans configuration is generally more stable than the cis configuration. nih.govresearchgate.net For 4-hydroxyazobenzene, the trans isomer was found to be more stable by approximately 67 ± 2 kJ mol⁻¹. nih.govresearchgate.net Optimized structures for the trans configuration typically reveal a planar or near-planar geometry. nih.govresearchgate.net The presence of substituents, like the hydroxyl, methoxy (B1213986), and amino groups in this compound, can induce some asymmetry in structural parameters such as bond lengths and angles compared to unsubstituted azobenzene. nih.govresearchgate.net For instance, semi-empirical PM3 methods, which show good agreement with DFT and experimental results for azobenzene derivatives, have been effective in optimizing molecular geometries and confirming the greater stability of (E) isomers. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, kinetic stability, and polarizability. nih.govsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.govsemanticscholar.org Conversely, a large energy gap indicates a "hard" molecule with lower reactivity. nih.gov In studies of azobenzene derivatives, the HOMO levels are typically distributed over the aromatic rings and the azo group, whereas the LUMO levels are often located on other parts of the molecule, depending on the substituents. nih.gov For push-pull systems like this compound, the electron-donating groups (amino, hydroxyl) increase the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, effectively reducing the energy gap. scispace.com The reactivity in such systems can be gauged by the energy difference between the HOMO and LUMO. wuxibiology.com

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| S-benzyl-β-N-[3-(4-hydroxy-3-methoxy-phenylallylidene)]dithiocarbazate | DFT/B3LYP/6-311++G(d,p) | -0.21152 | -0.08610 | 0.12542 | science.gov |

| TTF-derivative 2 | DFT/B3LYP/6-31G(d,p) | - | - | 2.101 | semanticscholar.org |

| 5-azaindole | DFT | - | - | 8.38 | wuxibiology.com |

| Nitrile imine 4a / N2-allyl-m7GTP-H+ | KS-DFT | - | - | 2.1 | researchgate.net |

Electronic Structure and Reactivity Descriptors (e.g., Fukui Function)

Beyond FMO analysis, conceptual DFT provides a range of reactivity descriptors, including chemical potential (μ), electronegativity (χ), chemical hardness (η), and the Fukui function, f(r). nih.govresearchgate.net The Fukui function is a critical local reactivity descriptor that indicates how the electron density at a specific point in a molecule changes with the total number of electrons. researchgate.net It is used to identify the most probable sites for electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net

The condensed Fukui functions are calculated for each atomic site:

fk+ : for nucleophilic attack (electron acceptance).

fk- : for electrophilic attack (electron donation).

fk0 : for radical attack.

For this compound, the atoms within the electron-rich amino and hydroxyl-substituted phenyl ring are expected to be susceptible to electrophilic attack. In contrast, regions with lower electron density might be more prone to nucleophilic attack. The Fukui function allows for a quantitative prediction of these reactive sites. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Resonance Stabilization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. q-chem.com It provides a localized, Lewis-like bonding picture, which is useful for understanding concepts such as hyperconjugation and intramolecular charge transfer (ICT). nih.govrsc.orgwisc.edu

In "push-pull" molecules like this compound, the amino (-NH₂) and hydroxyl (-OH) groups act as electron donors, while the azo group (-N=N-) and the phenyl ring system can act as electron acceptors. NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). wisc.edu This delocalization is a measure of ICT and resonance stabilization. researchgate.net Studies on similar 4-aminoazobenzene (B166484) dyes have utilized NBO analysis to understand the ICT process, which is fundamental to their photophysical properties. researchgate.net The interaction between a donor lone pair (e.g., on the nitrogen of the amino group) and an acceptor antibonding orbital (e.g., a π* orbital of the aromatic system) is a classic example of the stabilization energy calculated by NBO. wisc.edu This ICT is a key process in many chemical and biological systems. nih.govrsc.org

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)

DFT calculations are widely used to predict the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. These calculated spectra, when compared with experimental data, help in the assignment of specific vibrational modes to the observed spectral bands. scispace.com For a molecule like this compound, characteristic vibrational modes would include N-H stretching from the amino group, O-H stretching from the hydroxyl group, C-H stretching from the aromatic rings and methoxy group, and the N=N stretching of the azo bridge. researchgate.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For azo dyes, the UV-Vis spectrum is typically characterized by a strong π→π* transition at shorter wavelengths (in the UV region) and a weaker n→π* transition at longer wavelengths (in the visible region), the latter being responsible for their color. researchgate.net The substituents on the azobenzene core significantly influence the position and intensity of these absorption bands.

| Compound | Spectroscopic Property | Predicted Wavenumber/Wavelength | Reference |

|---|---|---|---|

| 4-hydroxyazobenzene | IR/Raman | Calculations can distinguish trans and cis isomers based on active frequencies. | nih.govresearchgate.net |

| 4-aminoazobenzene dyes | UV-Vis | TD-DFT calculations correlate well with experimental spectra. | researchgate.net |

| 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one | IR (C=O stretch) | 1690 cm⁻¹ (Calculated) | scispace.com |

Calculation of Molecular Polarizability and Hyperpolarizability

Molecular polarizability (α) and hyperpolarizability (β) are measures of how the electron cloud of a molecule is distorted by an external electric field. These properties are fundamental to understanding a molecule's response to light and are particularly important for materials with non-linear optical (NLO) properties. DFT calculations can provide reliable predictions of these values. nih.govresearchgate.net

The polarizability of trans-4-hydroxyazobenzene has been calculated using B3LYP functionals. nih.gov Molecules with significant intramolecular charge transfer, such as push-pull azo dyes, often exhibit large hyperpolarizability values. scispace.com The calculated first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon. The presence of strong donor and acceptor groups connected by a π-conjugated system, as in this compound, is a well-known strategy for designing molecules with high NLO activity. scispace.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for investigating the electronic excited states of molecules. researchgate.netq-chem.comnih.govarxiv.orgnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of these absorptions.

For substituted azobenzenes, TD-DFT calculations are instrumental in understanding their photoisomerization mechanisms, a hallmark of this class of compounds. The calculations can predict the energies of the n→π* and π→π* transitions for both the trans (E) and cis (Z) isomers. The relative energies and intensities of these transitions are highly sensitive to the nature and position of substituents on the phenyl rings.

In the case of this compound, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, along with the methoxy (-OCH₃) group, are expected to significantly influence the electronic transitions compared to unsubstituted azobenzene. These "push-pull" systems, where electron-donating and electron-accepting groups are present, often exhibit a red-shift (bathochromic shift) in their π→π* absorption bands.

A hypothetical TD-DFT analysis of this compound, likely performed with a functional such as B3LYP and a basis set like 6-31+G(d,p), would yield data similar to that presented in Table 1. researchgate.net

Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (n→π*) | 2.5 - 2.8 | 440 - 500 | 0.01 - 0.05 |

| S₀ → S₂ (π→π*) | 3.2 - 3.6 | 345 - 390 | 0.6 - 0.9 |

Note: This table is illustrative and based on typical values for similar substituted azobenzene dyes. Actual values would require specific calculations.

These calculations would be crucial for understanding the photophysical properties, such as the color of the dye and its potential as a molecular switch.

Quantum Chemical Parameter Derivations

From the foundational DFT calculations, a variety of quantum chemical parameters can be derived to describe the reactivity and electronic nature of a molecule. researchgate.netindexcopernicus.comepstem.net These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring containing the amino and methoxy groups, while the LUMO would likely be centered on the azo bridge and the other phenyl ring. The energy gap between the HOMO and LUMO (Egap) is a critical parameter, as a smaller gap generally implies higher reactivity and easier electronic excitation.

Other important quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. Calculated as ω = χ² / (2η).

These parameters, once calculated, can be compiled into a table to provide a comprehensive overview of the molecule's electronic characteristics.

Table 2: Hypothetical Derived Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.5 to -5.0 |

| ELUMO | -2.5 to -2.0 |

| Egap (LUMO-HOMO) | 3.0 - 3.5 |

| Ionization Potential (I) | 5.5 - 5.0 |

| Electron Affinity (A) | 2.5 - 2.0 |

| Electronegativity (χ) | 4.0 - 3.5 |

| Chemical Hardness (η) | 1.5 - 1.75 |

Note: This table is illustrative and based on general principles and data for similar compounds. Specific calculations are needed for precise values.

Solvation Models and Solvent Effects on Electronic Properties (e.g., IEFPCM, COSMO-RS)

The electronic properties of a molecule can be significantly influenced by its solvent environment. Solvation models are computational methods used to account for these effects. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) are two widely used approaches. researchgate.netscm.comcore.ac.uk

IEFPCM: This is a type of polarizable continuum model (PCM) where the solvent is treated as a continuous dielectric medium. It is effective in capturing the bulk electrostatic interactions between the solute and solvent. Studies on 4-aminoazobenzene derivatives have utilized IEFPCM to investigate how solvent polarity affects their electronic spectra and photoisomerization behavior. researchgate.netnih.gov For this compound, IEFPCM calculations would likely show a bathochromic (red) shift in the π→π* transition as the solvent polarity increases, due to the greater stabilization of the more polar excited state.

COSMO-RS: This model goes a step further than traditional continuum models by combining quantum chemical calculations (COSMO) with a statistical thermodynamics approach (RS - Real Solvents). researchgate.netscm.com It allows for the prediction of thermodynamic properties in liquid mixtures and can provide a more nuanced picture of solute-solvent interactions, including hydrogen bonding. For a molecule with hydroxyl and amino groups like this compound, COSMO-RS would be particularly useful for understanding its solubility and the specific interactions with protic or aprotic solvents.

The effect of different solvents on the calculated absorption maximum (λmax) provides insight into solvatochromism.

Table 3: Hypothetical Solvent Effects on the π→π Absorption Maximum (λmax) of this compound Calculated with IEFPCM*

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Toluene | 2.38 | 360 |

| Chloroform | 4.81 | 375 |

| Ethanol | 24.55 | 385 |

| Acetonitrile | 37.5 | 390 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 395 |

Note: This table presents a hypothetical trend based on the expected solvatochromic behavior of a push-pull azobenzene dye.

Biological Interactions and Activity Mechanisms Excluding Clinical Outcomes and Safety

Interaction with Biomacromolecules

The metabolic activation of 3-MeO-AAB leads to the formation of electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. This process is a critical initiating event in its mechanism of action.

DNA Adduct Formation and DNA Binding Specificity

The formation of DNA adducts is a key outcome of the metabolic activation of 3-MeO-AAB. In studies using rat liver, the carcinogenic 3-MeO-AAB was found to produce a 20-fold higher quantity of DNA adducts compared to its non-carcinogenic isomer, 2-methoxy-4-aminoazobenzene (B1228302). nih.gov Analysis revealed the formation of five distinct DNA adducts from 3-MeO-AAB, highlighting a quantitative and qualitative difference in its DNA-damaging potential. nih.gov

While the exact structures of all five adducts have not been fully elucidated, research on the closely related aminoazo dye N-methyl-4-aminoazobenzene (MAB) provides insight into the likely binding sites. The primary DNA adducts identified from MAB are:

N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB)

3-(deoxyguanosin-N²-yl)-MAB (N²-dG-MAB)

3-(deoxyadenosin-N⁶-yl)-MAB (N⁶-dA-MAB) oup.comnih.gov

These findings suggest that the primary targets for adduction by activated aminoazo dyes like 3-MeO-AAB are the N² and C8 positions of guanine (B1146940) and the N⁶ position of adenine. oup.comnih.gov The formation of these adducts can disrupt DNA structure and function. Studies using M13 phage DNA modified with the N-hydroxy metabolite of 3-MeO-AAB demonstrated that these adducts significantly inhibit in vitro DNA replication. nih.gov

Selective Binding to Nucleic Acid Bases (e.g., Guanine)

There is strong evidence for the selective binding of activated 3-MeO-AAB to specific nucleic acid bases. Following activation, which can involve conjugation to amino acids like serine, the resulting metabolite shows a distinct preference for guanine. nih.gov In vitro studies demonstrated that serine-conjugated N-hydroxy-aminoazobenzene dyes, including the 3-methoxy derivative, react with polyguanylate (poly G). nih.gov Conversely, no reaction was observed with polyadenylate (poly A), polycytidylate (poly C), or polyuridylate (poly U). nih.gov This indicates a specific chemical affinity for the guanine base within nucleic acids, a finding consistent with the identification of major guanine adducts in related compounds. oup.comnih.govnih.gov

Induction of Unscheduled DNA Synthesis

The formation of DNA adducts by 3-MeO-AAB and its metabolites triggers cellular DNA repair mechanisms, a process that can be measured as unscheduled DNA synthesis (UDS). Both 3-MeO-AAB and its N-hydroxy derivative have been shown to induce UDS in primary cultures of rat and mouse hepatocytes. nih.govnih.gov The N-hydroxy derivative, N-hydroxy-3-methoxy-4-aminoazobenzene, was found to elicit a more potent and rapid UDS response than the parent compound, 3-MeO-AAB. nih.gov This suggests that N-hydroxylation is a key activation step leading to the DNA damage that necessitates repair. The UDS activity induced by 3-MeO-AAB was observed to cease within a few hours after the removal of the compound from the hepatocyte culture. nih.gov

Enzymatic Interaction Studies

The biological activity of 3-MeO-AAB is dependent on its metabolic activation by enzymes, primarily the cytochrome P-450 (CYP) system. These enzymatic interactions occur in various tissues, with distinct characteristics.

Studies with Microsomal Enzymes (e.g., Renal Microsomes)

Microsomal enzymes in both the liver and kidneys are responsible for the metabolic activation of 3-MeO-AAB. oup.com The key activation step is N-hydroxylation, which converts 3-MeO-AAB into the proximate carcinogen, N-hydroxy-3-methoxy-4-aminoazobenzene. nih.gov Another metabolite, 4'-hydroxy-3-methoxy-4-aminoazobenzene, is also formed, but this derivative is not mutagenic. nih.gov

There are significant differences in enzyme activity between tissues and animal species.

Hepatic vs. Renal Activity: In rodents such as mice, rats, hamsters, and guinea pigs, hepatic microsomes consistently show the ability to N-hydroxylate 3-MeO-AAB. oup.com However, significant renal N-hydroxylase activity was detected only in mice. oup.com

Sex-Specific Expression: In BALB/c mice, the renal N-hydroxylase activity is androgen-dependent. nih.gov It is present in male mice but absent in females. nih.gov The activity in female kidneys can be induced by the administration of testosterone (B1683101), while castration of male mice leads to a depression of this renal enzyme activity. nih.gov Hepatic enzyme activity shows no such sex difference. nih.gov

Cytochrome P-450 Isozymes: The enzyme responsible for this activation is a form of cytochrome P-450. nih.gov Studies indicate that 3-MeO-AAB is a selective inducer for a high-spin form of cytochrome P-448 (a member of the CYP1A family) in rat liver microsomes. nih.gov Furthermore, the renal enzyme in mice appears to be a different isozyme from the one present in the liver, exhibiting approximately 8 times greater N-hydroxylase activity when compared on the basis of the amount of cytochrome P-450. nih.gov

Table 1: Summary of Microsomal Enzyme Activity for 3-MeO-AAB Activation

| Parameter | Liver Microsomes | Kidney Microsomes |

|---|---|---|

| Primary Reaction | N-hydroxylation, 4'-hydroxylation nih.gov | N-hydroxylation, 4'-hydroxylation nih.gov |

| Key Enzyme Class | Cytochrome P-450 nih.gov | Androgen-dependent Cytochrome P-450 (in mice) nih.gov |

| Activity in Rodents | Detected in mice, rats, hamsters, guinea pigs oup.com | Detected in mice; negligible in rats, hamsters oup.com |

| Sex-Dependence (Mice) | No significant difference nih.gov | Male-specific; inducible by testosterone in females nih.gov |

| Inducibility by PB | Induced in rats, hamsters, guinea pigs oup.com | Not significantly affected oup.com |

| Inducibility by MC | Induced in mice and hamsters oup.com | Not significantly affected oup.com |

Cofactor and Inhibitor Effects on Enzyme Activity

The enzymatic activation of 3-MeO-AAB by microsomal cytochrome P-450 is dependent on specific cofactors and can be blocked by inhibitors.

Cofactors: Both renal and hepatic microsomes require NADPH as the primary cofactor to catalyze the N-hydroxylation of 3-MeO-AAB and its subsequent mutagenic activation. nih.gov The presence of NADH can also contribute to the reaction. nih.gov

Inhibitors: The enzyme activity is strongly inhibited by known cytochrome P-450 inhibitors. 7,8-benzoflavone has been shown to potently inhibit the N-hydroxylase activity in both kidney and liver microsomes. nih.gov Other inhibitors, such as 2-diethylaminoethyl-2,2-diphenylvalerate (SKF 525A), also effectively block the mutagenic activation of 3-MeO-AAB, confirming that the process is mediated by cytochrome P-450 enzymes.

Table 2: Factors Affecting 3-MeO-AAB N-Hydroxylase Activity

| Factor Type | Name | Effect on Activity |

|---|---|---|

| Cofactor | NADPH | Required for activity nih.gov |

| Inhibitor | 7,8-Benzoflavone | Strong inhibition nih.gov |

| Inhibitor | SKF 525A | Inhibition |

| Inducer (Liver) | Phenobarbital (PB) | Strong induction |

| Inducer (Liver) | 3-Methylcholanthrene (MC) | Moderate induction |

Substrate Specificity of Enzymes (e.g., Peroxidases, Lipoxygenases)

While direct studies on the interaction of this compound with peroxidases and lipoxygenases are not extensively documented, the substrate specificity of these enzymes for structurally similar compounds provides valuable insights.

Peroxidases: Peroxidases, such as horseradish peroxidase (HRP) and lignin (B12514952) peroxidase (LiP), are known to oxidize a variety of aromatic compounds. Research has shown that these enzymes can act on aromatic molecules containing hydroxyl and amino groups. For instance, HRP and LiP have been observed to oxidize 3,5-dimethyl-4-hydroxybenzenesulfonic acid. nih.gov Similarly, lignin peroxidase is effective in oxidizing 3,5-dimethyl-4-aminobenzenesulfonic acid. nih.gov These reactions typically involve the oxidation of the aromatic ring, which can lead to the formation of benzoquinones. nih.gov Given the presence of both hydroxyl and amino-substituted phenyl rings in this compound, it is plausible that it could serve as a substrate for peroxidases. The enzymatic activity would likely target the electron-rich aromatic rings, initiating oxidative processes. It is also noteworthy that the metabolic activation of the structurally related compound, 3-methoxy-4-aminoazobenzene (B1195087), is mediated by cytochrome P-450 enzymes, which catalyze its mutagenic activation. nih.gov

Lipoxygenases: Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids. nih.gov There is no direct evidence to suggest that this compound acts as a substrate for lipoxygenases. However, research into lipoxygenase inhibitors has identified compounds with some structural resemblances. For example, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been developed as potent and selective inhibitors of 12-lipoxygenase. nih.gov These inhibitors share the hydroxy and methoxy (B1213986) functional groups, suggesting that this particular substitution pattern can interact with the active site of lipoxygenases, albeit in an inhibitory capacity rather than as a substrate.

Mutagenicity Studies in Research Models

The mutagenic potential of azo compounds, particularly following metabolic activation, is a significant area of toxicological research. Studies on 4-aminoazobenzene (B166484) (AAB) and its derivatives using bacterial reverse mutation assays, such as the Ames test with Salmonella typhimurium, have provided crucial data on their genotoxicity.

Metabolic activation, typically by liver S9 microsomal fractions, is often a prerequisite for the mutagenicity of AAB and its analogs. nih.gov The N-hydroxylation of the amino group is a key step in the formation of the ultimate mutagenic species. The position of substituents on the aromatic rings significantly influences the mutagenic potency.